molecular formula C6H3F2NO B090343 2,6-Difluoropyridine-4-carboxaldehyde CAS No. 1227588-39-7

2,6-Difluoropyridine-4-carboxaldehyde

Cat. No. B090343
M. Wt: 143.09 g/mol
InChI Key: HXBKISUCDUBQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridine-4-carboxaldehyde is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring, and a formyl group at the 4 position.

Synthesis Analysis

The synthesis of 2,6-difluoropyridine derivatives has been explored through the use of organometallic intermediates. One study refutes a previous literature claim, demonstrating that 2,6-difluoropyridine-3-carboxaldehyde can be synthesized by treating 2,6-difluoropyridine with lithium diisopropylamide followed by N,N-dimethylformamide. This method allows for regioselective displacement of fluorine atoms by nucleophiles, showcasing the versatility of organometallic methods in the synthesis of various 2,6-difluoropyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2,6-difluoropyridine-4-carboxaldehyde, they do discuss the structural characterization of related compounds. For instance, the crystal and molecular structure of certain Schiff base compounds derived from similar pyridinecarboxaldehydes have been characterized using X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonds that stabilize the molecular structure .

Chemical Reactions Analysis

The reactivity of 2,6-difluoropyridine derivatives has been studied, particularly focusing on the regioselective nucleophilic substitution reactions. It has been found that the introduction of a trialkylsilyl group at specific positions on the pyridine ring can lead to selective displacement of halogen atoms at the 2- or 6-positions, providing a solution to a long-standing problem in achieving regiocontrol in halopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoropyridine-4-carboxaldehyde are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as 6-alkyl-2-pyridinecarboxaldehydes, have been reported. These compounds were synthesized through a multi-step process involving oxidation, esterification, reduction, and further oxidation. Their structures were characterized using various spectroscopic methods, including UV-Vis, 1H NMR, FT-IR, and MS, which are essential techniques for determining the physical and chemical properties of organic compounds .

Scientific Research Applications

Complex Compound Synthesis and Properties

2,6-Difluoropyridine-4-carboxaldehyde has been explored for its role in the chemistry of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting its utility in preparing organic compounds with significant spectroscopic, magnetic, and biological activities. The synthesis procedures and properties of these compounds demonstrate the compound's versatility in developing materials with potential electrochemical and biological applications (Boča, Jameson, & Linert, 2011).

Environmental Degradation and Analysis

In environmental research, 2,6-Difluoropyridine-4-carboxaldehyde-related compounds are part of studies focusing on the microbial degradation of polyfluoroalkyl chemicals. These studies aim to understand the environmental fate and effects of such compounds, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids, highlighting the need for monitoring and managing their environmental impact (Liu & Avendaño, 2013).

Gas Separation Technologies

Research on 2,6-Difluoropyridine-4-carboxaldehyde derivatives extends into gas separation technologies. For instance, studies on the diffusivity and characterization of polyimide membranes synthesized from related compounds offer insights into the efficiency of these materials in gas separation processes, enhancing understanding of gas transport mechanisms through dense membrane structures (Wang, Cao, & Chung, 2002).

Safety And Hazards

2,6-Difluoropyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Future Directions

Fluoropyridines, including 2,6-Difluoropyridine-4-carboxaldehyde, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and agrochemicals . The introduction of fluorine atoms into lead structures is a generally useful chemical modification that has led to the commercialization of a large number of compounds possessing fluorine-containing substituents on aryl rings .

properties

IUPAC Name

2,6-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKISUCDUBQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617052
Record name 2,6-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine-4-carboxaldehyde

CAS RN

1227588-39-7
Record name 2,6-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.